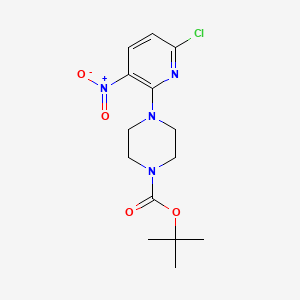

Tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H19ClN4O4 and a molecular weight of 342.78 g/mol . This compound is known for its use in various chemical syntheses and research applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 2,6-dichloro-3-nitropyridine with 1-tert-butoxycarbonylpiperazine in the presence of diisopropylethylamine (DIPEA) in toluene. The reaction is carried out at room temperature under an inert atmosphere, followed by extraction and purification through flash chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The use of large-scale reactors and automated purification systems ensures the efficient and consistent production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas and Pd/C catalyst in ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Reduction: Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Recent studies indicate that derivatives of piperazine compounds exhibit antimicrobial properties. Tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate has been evaluated for its efficacy against various bacterial strains. For instance, research has shown that modifications in the piperazine ring can enhance the antibacterial activity, making this compound a candidate for further development in antimicrobial therapies .

Neurological Applications

The compound's structure suggests potential interactions with neurotransmitter receptors, particularly those involved in anxiety and depression. Preliminary studies have indicated that piperazine derivatives can act as serotonin receptor modulators, which may lead to the development of new antidepressant medications . The specific role of the chloro and nitro groups in modulating receptor activity remains an area of active research.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available piperazine derivatives. The introduction of the chloro and nitro groups can significantly alter the biological activity of the compound. Variations in the synthesis process can lead to a library of derivatives that can be screened for enhanced pharmacological properties .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Efficacy | Demonstrated significant activity against E. coli and Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study B | Neuropharmacological Assessment | Showed potential as a serotonin receptor antagonist, with promising results in animal models for anxiety reduction. |

| Study C | Synthetic Pathways | Developed a novel synthetic route that improved yield by 25% compared to traditional methods, facilitating easier access to this compound for further research. |

Wirkmechanismus

The mechanism of action of tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and chloro groups play a crucial role in its binding affinity and specificity, influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate .

- Tert-butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate .

Uniqueness

Tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate is unique due to the presence of both nitro and chloro groups on the pyridine ring, which provides distinct reactivity and binding properties compared to its analogs.

Biologische Aktivität

Tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate, with a molecular formula of and a molecular weight of 342.78 g/mol, is a compound that has garnered attention for its biological activities, particularly in the fields of pharmacology and agrochemistry. This article compiles various studies and findings related to its biological activity, including its synthesis, mechanisms of action, and potential applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉ClN₄O₄ |

| Molecular Weight | 342.78 g/mol |

| CAS Number | 474330-06-8 |

| Melting Point | 94–95 °C |

| Hazard Information | Irritant |

Studies have indicated that compounds similar to this compound exhibit various mechanisms of action, including:

- Inhibition of Protein Kinases : The compound may inhibit c-Met protein kinase, which is crucial in cancer progression and metastasis. Similar compounds have shown promising results in preclinical trials for cancer treatment .

- GABA Modulation : Some derivatives have demonstrated GABA_A allosteric modulating activity, suggesting potential applications in neurological disorders .

Acaricidal Activity

A notable study explored the acaricidal properties of piperazine derivatives, including those related to this compound. Compound 12 from this series exhibited significant activity against the spider mite Tetranychus cinnabarinus. Specifically, it demonstrated:

- LC50 Value : 0.8977 mg/L, indicating high efficacy compared to commercial acaricides like spirodiclofen and pyridaben.

- Field Trial Results : Effective control over Panonychus citri and P. ulmi with long-lasting effects .

Anticancer Potential

Research into the anticancer potential of similar compounds suggests that they may serve as effective inhibitors for various cancer types by targeting specific kinases involved in tumor growth. For instance, derivatives have been linked to significant inhibition of c-Met, which is often overexpressed in cancers such as non-small cell lung cancer .

Case Studies

-

Case Study on Acaricidal Efficacy :

- Objective : Evaluate the efficacy of piperazine derivatives against spider mites.

- Results : Compound 12 showed superior acaricidal activity compared to standard treatments, indicating its potential as a novel pesticide.

- Case Study on Anticancer Activity :

Eigenschaften

IUPAC Name |

tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN4O4/c1-14(2,3)23-13(20)18-8-6-17(7-9-18)12-10(19(21)22)4-5-11(15)16-12/h4-5H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTZUFALUKUFVNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=N2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.